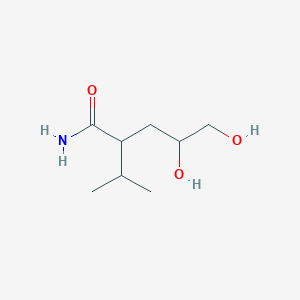![molecular formula C18H17NO2Te B14563628 4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione CAS No. 61923-17-9](/img/structure/B14563628.png)
4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione is a complex organic compound that features a quinoline moiety and a tellurane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione typically involves multi-step organic reactions. The starting materials often include 1-ethylquinoline and tellurium-based reagents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the tellurane core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurane core to lower oxidation states.
Substitution: The quinoline moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide, while reduction can produce tellurium metal. Substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can bind to specific sites on proteins, while the tellurane core can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(1-Ethyl-1,4-dihydroquinolin-4-ylidene)ethylidene]tellurane-3,5-dione
- 3-Allyl-5-(2-(1-ethylquinolin-4-ylidene)ethylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione is unique due to its tellurane core, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific redox characteristics and structural features.
Properties
CAS No. |
61923-17-9 |
|---|---|
Molecular Formula |
C18H17NO2Te |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
4-[2-(1-ethylquinolin-4-ylidene)ethylidene]tellurane-3,5-dione |
InChI |
InChI=1S/C18H17NO2Te/c1-2-19-10-9-13(14-5-3-4-6-16(14)19)7-8-15-17(20)11-22-12-18(15)21/h3-10H,2,11-12H2,1H3 |
InChI Key |
YTEPEIVWOWIOFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=CC=C2C(=O)C[Te]CC2=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14563565.png)
![{[(Ethoxycarbonyl)peroxy]carbonyl}benzene](/img/structure/B14563567.png)

![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine](/img/structure/B14563587.png)


![[({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile](/img/structure/B14563603.png)


![2-Methyl-4-nitro-4-phenyldecahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14563616.png)
![2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14563625.png)

![(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine](/img/structure/B14563627.png)
